molecular formula C25H26N2O5 B10998318 (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-6-yl)-4-methylhex-4-enamide

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-6-yl)-4-methylhex-4-enamide

Cat. No.: B10998318
M. Wt: 434.5 g/mol
InChI Key: PXZRTVWTFKOITA-LNKIKWGQSA-N
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Description

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-6-yl)-4-methylhex-4-enamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its complex structure, which includes a benzofuran ring, an indole moiety, and a hexenamide chain. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-6-yl)-4-methylhex-4-enamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Indole Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the Hexenamide Chain: This can be synthesized through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

The biological activity of this compound may include antimicrobial, anti-inflammatory, or anticancer properties. These activities would be studied through in vitro and in vivo assays.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a therapeutic agent. This would involve studies on its pharmacokinetics, pharmacodynamics, and toxicity.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-6-yl)-4-methylhex-4-enamide would depend on its specific biological target. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors and modulate their activity.

    DNA Interaction: The compound may interact with DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures.

    Indole Derivatives: Compounds containing indole moieties.

    Hexenamide Derivatives: Compounds with similar hexenamide chains.

Uniqueness

The uniqueness of (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-6-yl)-4-methylhex-4-enamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(1H-indol-6-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C25H26N2O5/c1-14(5-9-21(28)27-17-7-6-16-10-11-26-20(16)12-17)4-8-18-23(29)22-19(13-32-25(22)30)15(2)24(18)31-3/h4,6-7,10-12,26,29H,5,8-9,13H2,1-3H3,(H,27,28)/b14-4+

InChI Key

PXZRTVWTFKOITA-LNKIKWGQSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC4=C(C=C3)C=CN4)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC4=C(C=C3)C=CN4)O

Origin of Product

United States

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